molecular formula C20H36O7P2 B1235378 syn-Copalyl diphosphate

syn-Copalyl diphosphate

Cat. No. B1235378
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-HZEYQZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate is the 5alpha,9beta,10alpha-diastereomer of copalyl diphosphate. It is a conjugate acid of a 5alpha,9beta,10alpha-labda-8(20),13-dien-15-yl diphosphate(3-).

Scientific Research Applications

1. Role in Rice Phytoalexin and Allelochemical Biosynthesis

Rice (Oryza sativa) utilizes syn-copalyl diphosphate in the production of momilactone diterpenoids, which serve as both phytoalexins and allelochemicals. The biosynthesis involves the conversion of syn-copalyl diphosphate to syn-pimara-7,15-diene by a specific terpene synthase (Wilderman et al., 2004).

2. Investigating Enzymatic Reaction Mechanisms

Research on rice syn-copalyl diphosphate synthase (OsCPS4) through site-directed mutagenesis has provided insights into the enzymatic reaction mechanism, including the discovery of a novel compound, syn-halimadienyl diphosphate, due to alterations in a single residue (Potter et al., 2016).

3. Understanding Metabolic Pathways in Rice

The synthesis of syn-copalyl diphosphate is a key step in the biosynthesis of rice phytoalexins and allelopathic agents. The identification of syn-copalyl diphosphate synthase (OsCPSsyn) has been pivotal in understanding these metabolic pathways (Xu et al., 2004).

4. Exploring Diterpene Biosynthesis Pathways

Studies on syn-copalyl diphosphate have revealed complex pathways in diterpene biosynthesis, such as the interconnection of pathways leading to multiple diterpenes from syn-copalyl diphosphate (Hong & Tantillo, 2018).

5. Investigating Substrate Specificity in Enzymatic Reactions

Research involving the enzymatic reaction of syn-copalyl diphosphate with the CYC2 enzyme from Kitasatospora griseola has provided insights into substrate specificity and the production of novel diterpenes (Nakano et al., 2010).

6. Examining Evolutionary Aspects of Diterpenoid Metabolism

Studies on rice diterpene synthases, including those processing syn-copalyl diphosphate, have suggested mechanisms for the evolution of diterpenoid metabolism in cereals, highlighting the role of latent enzymatic plasticity (Morrone et al., 2011).

properties

Product Name

syn-Copalyl diphosphate

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,20-/m1/s1

InChI Key

JCAIWDXKLCEQEO-HZEYQZKKSA-N

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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